![molecular formula C16H17FN2O3 B1385082 N-(5-Amino-2-fluorophenyl)-2-(2-methoxyethoxy)-benzamide CAS No. 1020053-95-5](/img/structure/B1385082.png)
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyethoxy)-benzamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyethoxy)-benzamide, also known as FMOC-O-Me, is an important fluorinated amine-based reagent used in organic synthesis. It is used as a protecting group for amines, amides, and other nitrogen-containing compounds and is widely used in peptide synthesis, peptidomimetics, and other bioconjugation applications. FMOC-O-Me is also useful for the protection of alcohols and carboxylic acids in organic synthesis. The reagent is highly soluble in organic solvents and is stable under mild reaction conditions.
Scientific Research Applications
Gastrokinetic Activity A study by Kato et al. (1992) investigated a series of benzamide derivatives, including N-(5-Amino-2-fluorophenyl)-2-(2-methoxyethoxy)-benzamide, for their gastrokinetic activity. These compounds were evaluated based on their effects on gastric emptying in rats, highlighting their potential use in gastrokinetic agents (Kato et al., 1992).
Cancer Treatment Schroeder et al. (2009) described the discovery of a series of N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, related to N-(5-Amino-2-fluorophenyl)-2-(2-methoxyethoxy)-benzamide, as potent and selective Met kinase inhibitors. These compounds demonstrated significant potential in cancer treatment, particularly in gastric carcinoma models (Schroeder et al., 2009).
Synthesis and Structural Studies Moreno-Fuquen et al. (2019) focused on the synthesis of derivatives related to N-(5-Amino-2-fluorophenyl)-2-(2-methoxyethoxy)-benzamide, exploring their structural and theoretical aspects. Their work contributes to the understanding of chemical properties and potential applications of these compounds (Moreno-Fuquen et al., 2019).
Neuroleptic Activity Iwanami et al. (1981) researched the neuroleptic activity of benzamides, closely related to N-(5-Amino-2-fluorophenyl)-2-(2-methoxyethoxy)-benzamide. Their findings provide insights into the therapeutic potential of such compounds in the treatment of psychosis (Iwanami et al., 1981).
Antioxidant Activity Jovanović et al. (2020) studied the electrochemical oxidation of amino-substituted benzamide derivatives, which include compounds similar to N-(5-Amino-2-fluorophenyl)-2-(2-methoxyethoxy)-benzamide. Their research emphasizes the antioxidant capabilities of these compounds, providing a basis for their potential use as antioxidants (Jovanović et al., 2020).
Melanoma Imaging Eisenhut et al. (2000) explored the use of N-(dialkylaminoalkyl)benzamides, similar to N-(5-Amino-2-fluorophenyl)-2-(2-methoxyethoxy)-benzamide, for melanoma imaging. Their work contributes to the understanding of how these compounds can enhance melanoma uptake and tissue selectivity, offering potential in diagnostic imaging (Eisenhut et al., 2000).
Antimicrobial Activity Yang et al. (2015) isolated and studied a new benzamide from endophytic Streptomyces, related to N-(5-Amino-2-fluorophenyl)-2-(2-methoxyethoxy)-benzamide, for its antimicrobial activities. This research highlights the potential of such compounds in combating microbial infections (Yang et al., 2015).
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2-methoxyethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-21-8-9-22-15-5-3-2-4-12(15)16(20)19-14-10-11(18)6-7-13(14)17/h2-7,10H,8-9,18H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVSACGZAWTOQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyethoxy)-benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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